molecular formula C22H22FN3O2 B4512620 N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B4512620
M. Wt: 379.4 g/mol
InChI Key: ZDWCWHVSFOKOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including coupling reactions and the use of specific catalysts or reagents to achieve the desired compound. For example, derivatives of imidazo[1,2-a]pyridine, which share structural similarities, are synthesized through coupling reactions involving specific urea derivatives and solvent evaporation techniques (Chen et al., 2021). Another example involves the functionalization of p-tert-butylthiacalix[4]arenes, indicating the complexity and specificity of synthetic routes in this chemical domain (Vavilova & Stoikov, 2017).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using a combination of NMR, FT-IR, and X-ray crystallography, providing detailed insights into the spatial arrangement of atoms and the overall geometry of the molecule. Theoretical calculations, such as density functional theory (DFT), complement these experimental techniques to optimize molecular structures and predict vibrational properties (Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving related compounds can include a wide range of transformations, such as fluorination reactions that introduce fluorine atoms into the molecule, significantly affecting its reactivity and properties (Banks, Besheesh, & Tsiliopoulos, 1996). The presence of functional groups, such as acetamide, influences the chemical behavior and potential interactions with other molecules.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments and potential applications. These properties are often determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the stability and physical state of the compound under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting the compound's behavior in chemical reactions and its potential applications in various fields. Studies on related compounds, such as their binding affinity to specific receptors or ions, offer valuable information on their chemical properties and potential uses (Vavilova & Stoikov, 2017).

properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-22(2,3)16-6-10-18(11-7-16)24-20(27)14-26-21(28)13-12-19(25-26)15-4-8-17(23)9-5-15/h4-13H,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWCWHVSFOKOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.